Avoid ester hydrolysis losses: 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) provides the free acid for direct coupling. This building block eliminates the need for base-catalyzed deprotection, saving hours and improving yields in DprE1/kinase inhibitor library synthesis.
2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) is a bifunctional heteroaromatic building block characterized by an ortho-amino carboxylic acid moiety on a thiophene core. In industrial and medicinal chemistry, it is primarily procured as a foundational precursor for synthesizing thieno[2,3-d]pyrimidines, thienoxazines, and complex thiophene-arylamides. The presence of the free carboxylic acid, as opposed to an esterified derivative, allows for direct participation in standard amide coupling reactions and cyclizations without requiring preliminary deprotection steps, making it a highly efficient starting material for drug discovery libraries[1].
Attempting to substitute 2-aminothiophene-3-carboxylic acid with its esterified analogs (such as methyl 2-aminothiophene-3-carboxylate) introduces severe workflow inefficiencies; the ester requires a base-catalyzed hydrolysis step that consumes hours of reactor time and typically results in significant intermediate yield losses before direct coupling can occur[1]. Furthermore, substituting the thiophene core with its benzene bioisostere, anthranilic acid, fundamentally alters the electronic distribution and spatial geometry of the resulting scaffold. This substitution yields quinazolinones instead of thienopyrimidines, which directly impacts lipophilicity and often abolishes the specific target binding affinities required in kinase and DprE1 inhibitor development [2].
When synthesizing complex thiophene-arylamides, starting with the esterified analog (methyl 2-aminothiophene-3-carboxylate) necessitates a base-catalyzed hydrolysis step—typically requiring 1 M NaOH in methanol at reflux for 4 hours—which yields only ~62% of the free acid after acidification. Procuring 2-aminothiophene-3-carboxylic acid directly allows for immediate HATU- or EDCI-mediated condensation with amines, bypassing the hydrolysis bottleneck and preventing intermediate yield loss [1].
| Evidence Dimension | Synthetic step economy and intermediate yield |
| Target Compound Data | 0 additional steps; ready for direct HATU/EDCI coupling |
| Comparator Or Baseline | Methyl 2-aminothiophene-3-carboxylate (requires 4h reflux, ~62% hydrolysis yield) |
| Quantified Difference | Saves 4 hours of processing time and avoids an approximate 38% intermediate yield loss |
| Conditions | 1 M NaOH/MeOH reflux followed by pH 2 acidification |
Procuring the free acid directly streamlines high-throughput medicinal chemistry workflows by removing a time-consuming and yield-reducing deprotection step.
2-aminothiophene-3-carboxylic acid and its immediate derivatives are highly compatible with microwave-assisted organic synthesis (MAOS). Under microwave irradiation, these precursors can be efficiently transformed into thieno[2,3-d]pyrimidin-4-ones in approximately 2 minutes. In contrast, traditional thermal cyclization methods utilizing conventional heating (e.g., refluxing in acetic acid or pyridine) require 3 to 4 hours to achieve comparable conversions [1].
| Evidence Dimension | Reaction time for pyrimidinone cyclization |
| Target Compound Data | ~2 minutes under microwave irradiation |
| Comparator Or Baseline | Traditional thermal reflux (3–4 hours) |
| Quantified Difference | Approximately 90-fold reduction in reaction time |
| Conditions | Microwave irradiation vs. conventional heating |
High compatibility with microwave synthesis allows for rapid scale-up and library generation, significantly reducing energy costs and reactor time.
While anthranilic acid is the standard precursor for quinazolinones, substituting it with 2-aminothiophene-3-carboxylic acid yields thieno[2,3-d]pyrimidines. This bioisosteric replacement alters the electronic distribution and spatial geometry (5-membered vs. 6-membered ring), which has been shown to shift the pharmacological profile—often enhancing specific cytotoxicity against certain cancer cell lines and altering kinase inhibition profiles compared to the benzene-fused baseline [1].
| Evidence Dimension | Scaffold geometry and biological targeting |
| Target Compound Data | Thieno[2,3-d]pyrimidine core (altered electronics, 5-membered sulfur heterocycle) |
| Comparator Or Baseline | Anthranilic acid (yields standard quinazolinone core) |
| Quantified Difference | Distinct structure-activity relationship (SAR) profile with enhanced lipophilicity |
| Conditions | Comparative scaffold evaluation in drug discovery |
Buyers must select the thiophene acid over anthranilic acid when targeting novel intellectual property space or overcoming resistance associated with traditional quinazoline drugs.
Because the free acid form eliminates the need for base-catalyzed ester hydrolysis, this compound is the correct choice for generating large libraries of DprE1 or kinase inhibitors via direct HATU/EDCI-mediated amide coupling [1].
For laboratories utilizing microwave-assisted organic synthesis (MAOS), this compound is highly suitable for the rapid (approx. 2-minute) generation of thieno[2,3-d]pyrimidin-4-one cores, drastically reducing reactor time compared to traditional thermal reflux [2].
When medicinal chemistry projects need to overcome resistance or metabolic liabilities associated with traditional quinazolinone drugs, this compound serves as the essential bioisosteric starting material to transition into the thieno[2,3-d]pyrimidine chemical space [3].